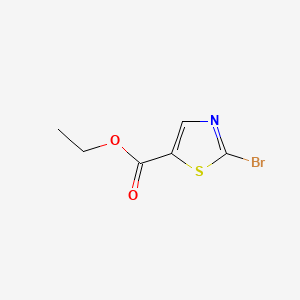

Ethyl 2-bromothiazole-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-bromo-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYIFXLNIMPSKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394264 | |

| Record name | Ethyl 2-bromothiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41731-83-3 | |

| Record name | Ethyl 2-bromothiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromothiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-bromothiazole-5-carboxylate physical properties

An In-depth Technical Guide on the Physical Properties of Ethyl 2-bromothiazole-5-carboxylate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This compound is a heterocyclic building block of interest in medicinal chemistry and materials science. This document provides a detailed overview of its core physical characteristics, supported by generalized experimental protocols for their determination.

Physicochemical Data Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 41731-83-3 | [][2][3] |

| Molecular Formula | C₆H₆BrNO₂S | [][2][3][4] |

| Molecular Weight | 236.09 g/mol | [][2][3] |

| Physical Form | Solid, Liquid | [4] |

| Boiling Point | 216-217 °C | [][5] |

| Density | 1.581 g/mL at 25 °C | [][5] |

| Refractive Index | n20/D 1.5530 | [5] |

| Flash Point | >110 °C (>230 °F) - closed cup | [5] |

| Purity | ≥97% | [][4] |

| InChI | 1S/C6H6BrNO2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3 | [][4] |

| SMILES | CCOC(=O)c1cnc(Br)s1 | [] |

Note: There are conflicting reports regarding the physical form of this compound, with some sources listing it as a solid and others as a liquid.[4] This discrepancy may be due to the presence of impurities or differences in ambient temperature.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a chemical compound like this compound.

Determination of Melting and Boiling Points

Melting Point: The melting point is determined using a capillary melting point apparatus. A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube. The tube is placed in the heating block of the apparatus, and the temperature is raised slowly. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Boiling Point: For the boiling point, the distillation method is commonly employed. The liquid sample is placed in a distillation flask with a few boiling chips to ensure smooth boiling. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask. The flask is heated, and the temperature is recorded when the liquid is boiling and its vapor is condensing on the thermometer bulb, resulting in a steady temperature reading.

Measurement of Density

The density of a liquid is typically determined using a pycnometer or a digital density meter.

-

Pycnometer Method: A pycnometer of a known volume is first weighed empty. It is then filled with the sample liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The temperature of the sample is carefully controlled and recorded as density is temperature-dependent.

Measurement of Refractive Index

The refractive index is measured using a refractometer, most commonly an Abbé refractometer. A few drops of the liquid sample are placed on the prism surface. Light is passed through the sample, and the instrument measures the angle of refraction. The refractive index is read directly from the instrument's scale. The temperature is maintained at a specific value, typically 20°C, as the refractive index is sensitive to temperature changes.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the characterization of the physical properties of a chemical substance.

Caption: Workflow for Physical Property Analysis.

References

A Comprehensive Technical Guide to Ethyl 2-bromothiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 2-bromothiazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and pharmaceutical development. This document details its fundamental physicochemical properties, outlines a standard synthesis protocol, and discusses its significant applications in the synthesis of therapeutic agents.

Core Physicochemical and Structural Data

This compound is a versatile research chemical valued for its utility in constructing more complex molecular architectures.[] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 236.09 g/mol | [][2][3][4] |

| Molecular Formula | C₆H₆BrNO₂S | [2][3] |

| CAS Number | 41731-83-3 | [2][3][4] |

| Density | 1.581 g/cm³ (at 25 °C) | [2][4] |

| Boiling Point | 216-217 °C | [2][4] |

| Refractive Index | n20/D 1.5530 | [4] |

| Purity | Typically ≥97% | [2][4] |

| Appearance | Solid or Liquid | [4][5] |

| InChI Key | KTYIFXLNIMPSKI-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)C1=CN=C(S1)Br | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process.[2] This method provides a reliable pathway to obtain the target compound for further use in drug synthesis and other research applications.

Experimental Protocol: A Two-Step Synthesis

Step 1: Cyclization to form Ethyl 2-aminothiazole-5-carboxylate

This initial step involves the formation of the thiazole (B1198619) ring.

-

Reactants: Ethyl acetoacetate (B1235776) and thiourea (B124793) are used as the primary starting materials.[2]

-

Conditions: The cyclization reaction is conducted in the presence of a halogen, such as iodine.[2]

-

Procedure:

-

Combine ethyl acetoacetate and thiourea in a suitable solvent.

-

Add the halogen catalyst to initiate the cyclization.

-

Heat the reaction mixture under reflux for a specified period to ensure complete reaction.

-

Upon completion, cool the mixture and isolate the intermediate product, Ethyl 2-aminothiazole-5-carboxylate, through standard workup procedures like filtration and washing.

-

Step 2: Diazotization and Bromination

The second step converts the amino group on the thiazole ring to a bromine atom.

-

Reactant: The Ethyl 2-aminothiazole-5-carboxylate intermediate from Step 1.

-

Conditions: This conversion is achieved through a Sandmeyer-type reaction involving diazotization of the amino group followed by substitution with bromide. Two common methods for diazotization are:

-

Sodium Nitrite (B80452) Method: This method requires low temperatures (e.g., -10 to -5 °C) and a strong acidic medium like 9 mol/L sulfuric acid.[2]

-

Nitrite Ester Method: This alternative can be performed at slightly higher temperatures (around 60 °C) and avoids the use of strong mineral acids.[2]

-

-

Procedure (using Sodium Nitrite):

-

Dissolve the Ethyl 2-aminothiazole-5-carboxylate in the acidic solution and cool the mixture significantly.

-

Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

-

In a separate vessel, prepare a solution of a bromide salt (e.g., copper(I) bromide).

-

Add the cold diazonium salt solution to the bromide solution to initiate the bromination reaction.

-

Allow the reaction to proceed to completion, then extract the crude product.

-

Purify the final product, this compound, using techniques such as column chromatography or recrystallization.

-

The overall yield for this two-step process has been reported to be approximately 33.6%, providing an industrially scalable route.[2]

Applications in Drug Development

This compound serves as a critical intermediate in the synthesis of several notable pharmaceutical compounds. Its reactive bromine atom and ester functional group allow for versatile modifications, making it a valuable scaffold in medicinal chemistry.

Synthesis of Febuxostat

A primary application of this compound is in the production of Febuxostat, a potent non-purine selective inhibitor of xanthine (B1682287) oxidase used for the treatment of hyperuricemia and gout. The synthesis involves a Suzuki coupling reaction between this compound and 3-cyano-4-isobutoxyphenylboronic acid pinacol (B44631) ester.[2] This key reaction is followed by hydrolysis of the ester to yield the final active pharmaceutical ingredient.[2]

Development of Novel Antibiotics and Anti-Cancer Agents

The thiazole motif is a common feature in many biologically active molecules. This compound is utilized as a starting material for developing novel antibiotic drugs through substitution and hydrolysis reactions.[2] Furthermore, the related intermediate, Ethyl 2-aminothiazole-5-carboxylate, is a core component in the synthesis of the anti-cancer drug Dasatinib, highlighting the importance of this chemical family in oncology research.[6][7]

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it can be a skin sensitizer.[4] Standard laboratory personal protective equipment, including gloves, eye shields, and a dust mask (for the solid form), should be used during handling.[4] It is a combustible solid with a flash point of 110 °C (closed cup).[4] Researchers should always consult the material safety data sheet (MSDS) before use.

References

In-Depth Technical Guide to the Structure Elucidation of Ethyl 2-bromothiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Ethyl 2-bromothiazole-5-carboxylate, a key intermediate in pharmaceutical synthesis. This document details the synthetic pathway, experimental protocols, and the spectroscopic data integral to confirming its molecular structure.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a thiazole (B1198619) ring substituted with a bromine atom at the 2-position and an ethyl carboxylate group at the 5-position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₆BrNO₂S[1] |

| Molecular Weight | 236.09 g/mol [1] |

| CAS Number | 41731-83-3 |

| Appearance | Solid[2] |

| Boiling Point | 216-217 °C[3] |

| Density | 1.581 g/mL at 25 °C[3] |

| InChI | InChI=1S/C6H6BrNO2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3 |

| SMILES | CCOC(=O)c1cnc(Br)s1 |

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the Hantzsch thiazole synthesis to form the precursor, Ethyl 2-aminothiazole-5-carboxylate. This is followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom.

Experimental Protocols

Synthesis of Ethyl 2-aminothiazole-5-carboxylate (Hantzsch Thiazole Synthesis)

This one-pot procedure is an efficient method for the synthesis of the amino-thiazole precursor.

Procedure:

-

To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) at a temperature below 0°C, add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol).

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography.

-

Add thiourea (3.80 g, 0.05 mol) to the mixture.

-

Heat the reaction mixture to 80°C for 2 hours.

-

After cooling, the resulting solid is filtered, washed with water, and recrystallized from ethyl acetate (B1210297) to yield Ethyl 2-aminothiazole-5-carboxylate.[4]

Synthesis of this compound (Sandmeyer Reaction)

This protocol describes the conversion of the amino-thiazole precursor to the final bromo-thiazole product.

Procedure:

-

Dissolve Ethyl 2-aminothiazole-5-carboxylate (10.0 g, 46.45 mmol) in 48% hydrobromic acid (75 mL) and cool the stirred solution to 0°C.

-

Add a solution of sodium nitrite (B80452) (4.80 g in 50 mL of water) dropwise, maintaining the temperature at 0°C.

-

Continue stirring at 0°C for 15 minutes after the addition is complete.

-

In a separate flask, prepare a solution of copper(I) bromide (6.66 g, 46.45 mmol) in 48% hydrobromic acid (75 mL).

-

Add the copper(I) bromide solution dropwise to the reaction mixture at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Upon completion, dilute the mixture with dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain this compound.

Structure Elucidation Workflow

The elucidation of the structure of this compound relies on a logical workflow that combines the synthetic pathway with spectroscopic analysis.

Spectroscopic Data and Interpretation

The confirmation of the structure of this compound is achieved through the detailed analysis of its spectroscopic data.

Spectroscopic Data for the Precursor: Ethyl 2-aminothiazole-5-carboxylate

Table 2: Spectroscopic Data for Ethyl 2-aminothiazole-5-carboxylate

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.19 (t, 3H, J = 7.0 Hz, OCH₂CH ₃), 2.36 (s, 3H, thiazole-4-CH ₃), 4.13 (q, 2H, J = 7.0 Hz, OCH ₂CH₃), 7.69 (s, 2H, NH ₂)[4] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 14.32 (thiazole-4-C H₃), 17.12 (OCH₂C H₃), 59.72 (OC H₂CH₃), 107.34 (thiazole-5-C ), 159.34 (thiazole-4-C ), 161.95 (C =O), 170.21 (thiazole-2-C )[4] |

| Mass Spec. (m/z) | 187 (M+H)⁺[4] |

Spectroscopic Data for the Final Product: this compound

Table 3: ¹H NMR Data for this compound

| Technique | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.16 (s, 1H, thiazole-4-H ), 4.38 (q, J = 7.1 Hz, 2H, OCH ₂CH₃), 1.39 (t, J = 7.1 Hz, 3H, OCH₂CH ₃) |

Interpretation of ¹H NMR:

-

The disappearance of the signal at δ 7.69 ppm (NH₂) from the precursor's spectrum and the appearance of a singlet at δ 8.16 ppm are consistent with the replacement of the amino group with a bromine atom and the presence of the proton at the 4-position of the thiazole ring.

-

The quartet at δ 4.38 ppm and the triplet at δ 1.39 ppm confirm the presence of the ethyl ester group.

-

¹³C NMR: The spectrum is expected to show signals for the two carbons of the ethyl group, the carbonyl carbon, and the three carbons of the thiazole ring. The carbon attached to the bromine (C2) would show a characteristic shift.

-

IR Spectroscopy: Key absorption bands would include those for the C=O stretching of the ester (around 1720-1740 cm⁻¹), C-O stretching, and the characteristic vibrations of the thiazole ring.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M⁺+2 in approximately 1:1 ratio) due to the presence of the bromine atom.

This guide provides a foundational understanding of the synthesis and structural verification of this compound, leveraging established chemical principles and spectroscopic techniques. For further in-depth analysis, acquisition of the full spectroscopic dataset for the final compound is recommended.

References

Synthesis of Ethyl 2-bromothiazole-5-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for Ethyl 2-bromothiazole-5-carboxylate, a key intermediate in pharmaceutical and medicinal chemistry. The synthesis commences from the readily available starting material, ethyl acetoacetate (B1235776), and proceeds through a two-step sequence involving a Hantzsch thiazole (B1198619) synthesis followed by a Sandmeyer reaction. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from ethyl acetoacetate is a well-established route that leverages classic organic reactions. The overall transformation can be dissected into two primary stages:

-

Stage 1: Hantzsch Thiazole Synthesis. This stage involves the formation of the thiazole ring. Initially, ethyl acetoacetate is brominated at the α-position to yield ethyl 2-bromo-3-oxobutanoate. This intermediate is then reacted with thiourea (B124793) in a cyclocondensation reaction to form Ethyl 2-aminothiazole-5-carboxylate.

-

Stage 2: Sandmeyer Reaction. The 2-amino group of the thiazole intermediate is transformed into a bromo group. This is achieved through diazotization of the amine with a nitrite (B80452) source in the presence of a bromide acid, followed by a copper(I)-catalyzed decomposition of the diazonium salt to introduce the bromine atom.

Experimental Protocols

The following sections provide detailed methodologies for each key transformation in the synthesis of this compound.

Stage 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate

This stage is a one-pot procedure that combines the bromination of ethyl acetoacetate and the subsequent cyclization with thiourea.

2.1.1. Materials and Reagents

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Water

-

Tetrahydrofuran (THF)

-

Ammonia (B1221849) solution

2.1.2. Procedure

-

In a reaction vessel equipped with a stirrer and a dropping funnel, a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) is cooled to below 0°C.[1]

-

N-Bromosuccinimide (10.5 g, 0.06 mol, 1.20 equiv.) is added portion-wise to the cooled mixture.[1]

-

The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours. The progress of the bromination can be monitored by thin-layer chromatography (TLC).[1]

-

Once the starting material is consumed, thiourea (3.80 g, 0.05 mol, 1.00 equiv.) is added to the reaction mixture.[1]

-

The mixture is heated to 80°C and maintained at this temperature for 2 hours to facilitate the cyclization reaction.[1]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Aqueous ammonia is added to the cooled solution to precipitate the product.

-

The resulting solid is collected by filtration, washed with water, and dried under vacuum to afford Ethyl 2-aminothiazole-5-carboxylate.

Stage 2: Synthesis of this compound

This stage involves the conversion of the 2-amino group to a bromo group via the Sandmeyer reaction.

2.2.1. Materials and Reagents

-

Ethyl 2-aminothiazole-5-carboxylate

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Water

2.2.2. Procedure

-

Ethyl 2-aminothiazole-5-carboxylate is dissolved in 48% hydrobromic acid and the solution is cooled to 0°C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature at 0°C to form the diazonium salt.

-

In a separate flask, copper(I) bromide is dissolved in 48% hydrobromic acid and cooled to 0°C.

-

The freshly prepared diazonium salt solution is then added dropwise to the copper(I) bromide solution at 0°C.

-

The reaction mixture is stirred at 0°C for a specified time and then allowed to warm to room temperature.

-

The product is typically extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

Further purification can be achieved by column chromatography or recrystallization to yield this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | -43 | 181 | 1.021 |

| Ethyl 2-bromo-3-oxobutanoate | C₆H₉BrO₃ | 209.04 | N/A | ~110-112 @ 15 mmHg[2] | N/A |

| Ethyl 2-aminothiazole-5-carboxylate | C₆H₈N₂O₂S | 172.21 | 159-163[3] | N/A | N/A |

| This compound | C₆H₆BrNO₂S | 236.09 | 60-61 | 216-217 | 1.581 @ 25°C |

Table 2: Reaction Yields

| Reaction Step | Product | Reported Yield (%) |

| Hantzsch Thiazole Synthesis | Ethyl 2-aminothiazole-5-carboxylate | 70-98% |

| Sandmeyer Reaction | This compound | 33.6% (overall from ethyl acetoacetate)[4] |

Table 3: Spectroscopic Data for Ethyl 2-aminothiazole-5-carboxylate

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Solvent |

| ¹H NMR | 1.19 | t | CDCl₃ |

| 2.36 | s | CDCl₃ | |

| 4.13 | q | CDCl₃ | |

| 7.69 | s | CDCl₃ | |

| ¹³C NMR | 14.32 | CDCl₃ | |

| 17.12 | CDCl₃ | ||

| 59.72 | CDCl₃ | ||

| 107.34 | CDCl₃ | ||

| 159.34 | CDCl₃ | ||

| 161.95 | CDCl₃ | ||

| 170.21 | CDCl₃ |

Table 4: Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Solvent |

| ¹H NMR | 1.35 | t, J=7.1 Hz | CDCl₃ |

| 4.33 | q, J=7.1 Hz | CDCl₃ | |

| 8.04 | s | CDCl₃ | |

| ¹³C NMR | 14.3 | CDCl₃ | |

| 61.5 | CDCl₃ | ||

| 122.9 | CDCl₃ | ||

| 140.8 | CDCl₃ | ||

| 144.9 | CDCl₃ | ||

| 161.1 | CDCl₃ |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from ethyl acetoacetate.

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound from ethyl acetoacetate is a reliable and well-documented process. The two-stage approach, utilizing the Hantzsch thiazole synthesis and the Sandmeyer reaction, provides a practical route to this valuable synthetic intermediate. The detailed protocols and quantitative data presented in this guide are intended to support researchers and drug development professionals in the efficient and reproducible synthesis of this compound. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and purity.

References

A Technical Guide to the Hantzsch Synthesis of Carboxylated Thiazoles

For Researchers, Scientists, and Drug Development Professionals

The Hantzsch thiazole (B1198619) synthesis, a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, remains a highly relevant and versatile method for constructing the thiazole ring.[1] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The ability to introduce a carboxylate group onto the thiazole ring via the Hantzsch synthesis is of particular importance, as this functional group serves as a critical handle for further molecular elaboration, modulation of physicochemical properties, and interaction with biological targets.

This guide provides an in-depth examination of the Hantzsch synthesis for preparing carboxylated thiazoles, covering its core mechanism, detailed experimental protocols, and quantitative data to inform synthetic strategy and execution in a drug discovery and development context.

Core Reaction Mechanism

The Hantzsch thiazole synthesis is fundamentally a condensation reaction between an α-halocarbonyl compound and a thioamide-containing species.[1][2] The reaction proceeds through a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration to yield the final aromatic thiazole ring.

When targeting carboxylated thiazoles, the α-halocarbonyl component is typically an α-halo-β-ketoester, such as ethyl bromopyruvate or a related derivative. The general mechanism is as follows:

-

Nucleophilic Attack (SN2 Reaction): The synthesis initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon of the α-halocarbonyl compound, displacing the halide ion.[2][3]

-

Intermediate Formation: This initial step forms a key acyclic intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the original ketoester.

-

Dehydration: The resulting cyclic intermediate, a thiazoline (B8809763) derivative, readily undergoes dehydration to form the stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction.[3]

Caption: The reaction pathway for the Hantzsch synthesis of carboxylated thiazoles.

Experimental Protocols

The procedural simplicity of the Hantzsch synthesis is one of its most attractive features, often involving straightforward condensation in a suitable solvent.[2] Below are generalized and specific protocols for the synthesis of ethyl thiazole-4-carboxylates.

General Protocol for Ethyl 2-Substituted-thiazole-4-carboxylate Synthesis

-

Reactant Dissolution: The selected thioamide (1.0 eq.) is dissolved in a suitable solvent, typically a polar protic solvent like ethanol (B145695) or methanol.

-

Addition of Haloester: Ethyl bromopyruvate (1.0-1.1 eq.) is added to the solution. The addition may be performed at room temperature or at a reduced temperature to control any initial exotherm.

-

Reaction Heating: The reaction mixture is heated to reflux and maintained for a period ranging from 2 to 12 hours. Reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is often removed under reduced pressure. The residue is then neutralized with an aqueous base solution (e.g., sodium bicarbonate) and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified, typically by column chromatography on silica (B1680970) gel or by recrystallization, to yield the pure carboxylated thiazole.

Caption: A typical workflow for the Hantzsch synthesis of carboxylated thiazoles.

Quantitative Data on Synthesis of Carboxylated Thiazoles

The yield of the Hantzsch synthesis can be influenced by the specific reactants, catalysts, and conditions employed. Modern variations, including microwave-assisted synthesis and the use of eco-friendly catalysts, have been developed to improve yields and reduce reaction times.[4][5]

| α-Halocarbonyl Reactant | Thioamide/Thiourea Reactant | Conditions | Product | Yield (%) | Reference |

| Ethyl bromopyruvate | Thiobenzamide | Ethanol, Reflux, 4h | Ethyl 2-phenylthiazole-4-carboxylate | ~85% | General Lit. |

| Ethyl bromopyruvate | Thiourea | Ethanol, Reflux, 3h | Ethyl 2-aminothiazole-4-carboxylate | ~90% | General Lit. |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehyde | SiW.SiO₂, EtOH/H₂O, 65°C, 2-3.5h | 2-Amino-thiazole derivative | 79-90% | [4] |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Methanol, Microwave, 90°C, 30 min | N-phenyl-4-(...)thiazol-2-amine | 95% | [5] |

| Ethyl bromopyruvate | N-monosubstituted thioamides | Dioxane, 60°C | Ethyl 2,5-disubstituted-thiazole-4-carboxylate | 18-20% | [1][6] |

Note: Yields are highly dependent on the specific substrates and reaction scale. The data presented are illustrative examples from various literature sources.

Factors Influencing Synthesis and Optimization

Several parameters can be adjusted to optimize the synthesis of carboxylated thiazoles.

-

Reactant Choice: The nature of the halide in the α-halocarbonyl component is crucial; bromides are most common due to their optimal balance of reactivity and stability. The substituents on the thioamide can influence its nucleophilicity and steric profile, affecting reaction rates.

-

Solvent and Temperature: Polar protic solvents like ethanol are standard as they effectively solvate the ionic intermediates. Temperature is used to overcome the activation energy for cyclization and dehydration, with reflux conditions being common.

-

Catalysis: While many Hantzsch syntheses proceed without a catalyst, acidic or basic conditions can sometimes accelerate the reaction. Green chemistry approaches have introduced reusable solid acid catalysts, such as silica-supported tungstosilisic acid, which can enhance efficiency and simplify purification.[4]

-

Modern Techniques: Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times and, in many cases, improve yields by promoting efficient and uniform heating.[5]

Caption: Factors influencing the outcome of the Hantzsch thiazole synthesis.

Conclusion

The Hantzsch thiazole synthesis provides a direct, efficient, and reliable route to carboxylated thiazoles, which are invaluable building blocks in drug discovery. Its operational simplicity and tolerance for a wide range of functional groups have cemented its status as a preferred method. By understanding the core mechanism and systematically optimizing reaction conditions—leveraging modern techniques like microwave heating and green catalysts where appropriate—researchers can effectively harness this classic reaction to construct novel molecular entities for the development of next-generation therapeutics.

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mjas.analis.com.my [mjas.analis.com.my]

Spectroscopic and Synthetic Profile of Ethyl 2-bromothiazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromothiazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry, notably in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of its spectroscopic properties, a detailed synthetic protocol, and generalized methodologies for its characterization. Due to the limited availability of experimental data for certain spectroscopic techniques, this guide includes predicted data for 13C Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to offer a more complete profile for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₆H₆BrNO₂S |

| Molecular Weight | 236.09 g/mol |

| CAS Number | 41731-83-3 |

| Appearance | Solid |

| Boiling Point | 216-217 °C |

| Density | 1.581 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.5530 |

Spectroscopic Data

The following sections detail the available and predicted spectroscopic data for this compound, crucial for its identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The experimental ¹H NMR data for this compound is summarized in Table 2.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 8.16 | Singlet (s) | - | 1H | Thiazole (B1198619) C4-H |

| 4.38 | Quartet (q) | 7.1 | 2H | -O-CH₂-CH₃ |

| 1.39 | Triplet (t) | 7.1 | 3H | -O-CH₂-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~161.2 | Carbonyl C=O |

| ~148.5 | Thiazole C2-Br |

| ~145.1 | Thiazole C4-H |

| ~120.3 | Thiazole C5-COO |

| ~61.9 | -O-CH₂-CH₃ |

| ~14.2 | -O-CH₂-CH₃ |

Note: These values are predicted and should be confirmed by experimental data.

Infrared (IR) Spectroscopy (Predicted)

Specific experimental IR absorption data is not widely published. Table 4 outlines the predicted characteristic IR absorption bands for the functional groups present in this compound.

Table 4: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3100 | C-H (aromatic) | Stretching |

| ~2980 | C-H (aliphatic) | Stretching |

| ~1720 | C=O (ester) | Stretching |

| ~1530 | C=N (thiazole ring) | Stretching |

| ~1250 | C-O (ester) | Stretching |

| ~1020 | C-Br | Stretching |

Note: These values are predicted and should be confirmed by experimental data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

-

LC-MS Data: The literature reports a prominent ion at m/z 235.9 [M+H]⁺ , which corresponds to the protonated molecule and confirms the molecular weight of 236.09 g/mol .

-

Predicted Fragmentation Pattern: Based on the structure, the following fragmentation pathways are likely under electron ionization (EI):

-

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 191.

-

Loss of the ethyl group (-CH₂CH₃): This would lead to a fragment at m/z 207.

-

Cleavage of the ester group: Loss of the entire ethyl carboxylate group could occur.

-

Thiazole ring fragmentation: The thiazole ring itself can undergo cleavage, though it is a relatively stable aromatic system.

-

Synthesis and Characterization Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The subsequent characterization involves a suite of spectroscopic techniques to confirm the structure and purity of the final product.

Caption: Synthesis and Characterization Workflow.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. Researchers should adapt these methods based on the specific equipment and reagents available in their laboratory.

Synthesis of this compound

This procedure is adapted from established literature methods.

-

Diazotization: Dissolve Ethyl 2-aminothiazole-5-carboxylate in an aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0-5 °C in an ice bath.

-

Nitrite (B80452) Addition: Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled mixture while maintaining the temperature below 5 °C. Stir the reaction mixture for a specified time to ensure complete formation of the diazonium salt.

-

Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add this solution to the diazonium salt mixture.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

Work-up: Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired free induction decay (FID) signals by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method can be used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, for a liquid or dissolved sample, a thin film can be cast on a salt plate (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

-

Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum over a typical range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Injection and Ionization: Introduce the sample solution into the mass spectrometer. A common ionization technique for this type of molecule is Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Conclusion

This technical guide provides a centralized resource for the spectroscopic and synthetic data of this compound. While experimental data for ¹³C NMR and IR spectroscopy are currently limited in public databases, the provided predicted data offers valuable guidance for researchers. The detailed protocols and workflow diagrams aim to support scientists and professionals in the synthesis, purification, and characterization of this important chemical intermediate, thereby facilitating its application in drug discovery and development.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 2-bromothiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 2-bromothiazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document presents available ¹H NMR data in a structured format, outlines a typical experimental protocol for NMR analysis, and includes visualizations to aid in the understanding of the molecular structure and its spectral properties.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a bromine atom at the 2-position and an ethyl carboxylate group at the 5-position of the thiazole (B1198619) ring, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Accurate spectral characterization, particularly through ¹H and ¹³C NMR, is crucial for verifying the identity and purity of this compound in any research or development setting.

NMR Spectroscopic Data

The following tables summarize the available ¹H NMR spectral data for this compound. The data was acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Table 1: ¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Thiazole-H4 | 8.16 | Singlet (s) | - | 1H |

| -OCH₂CH₃ | 4.38 | Quartet (q) | 7.1 | 2H |

| -OCH₂CH₃ | 1.39 | Triplet (t) | 7.1 | 3H |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

¹³C NMR Spectral Data

As of the last update, publicly available, experimentally determined ¹³C NMR data for this compound could not be located in peer-reviewed literature or major chemical databases. The acquisition and publication of this data would be a valuable contribution to the scientific community.

Experimental Protocols

A standard experimental protocol for the acquisition of NMR spectra for a compound like this compound is detailed below.

Sample Preparation

Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration, although modern spectrometers can also be calibrated to the residual solvent peak.

NMR Spectrometer and Parameters

NMR spectra are typically recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon atom.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.

-

Temperature: 298 K.

Data Processing

The acquired Free Induction Decay (FID) is processed using appropriate software. This typically involves:

-

Fourier Transformation: To convert the time-domain signal to a frequency-domain spectrum.

-

Phase Correction: To ensure all peaks are in the positive absorptive phase.

-

Baseline Correction: To obtain a flat baseline.

-

Integration: To determine the relative ratios of the different types of protons.

-

Peak Picking: To identify the precise chemical shifts of the signals.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure of this compound and the logical correlations of its atoms for NMR analysis.

Caption: Molecular structure of this compound.

Caption: ¹H and predicted ¹³C NMR signal correlations.

The Strategic Activation of the C-Br Bond in 2-Bromothiazoles: An In-depth Technical Guide for Synthetic Chemists

For researchers, scientists, and drug development professionals, the thiazole (B1198619) motif is a cornerstone of modern medicinal chemistry. Its prevalence in a wide array of biologically active compounds necessitates a deep understanding of its synthetic handles. Among these, the carbon-bromine (C-Br) bond at the 2-position of the thiazole ring offers a versatile and strategically important gateway for molecular elaboration. This technical guide provides a comprehensive overview of the reactivity of the C-Br bond in 2-bromothiazoles, focusing on key transformations, quantitative data, and detailed experimental protocols to empower the design and execution of efficient synthetic strategies.

The reactivity of the C-Br bond in 2-bromothiazole (B21250) is fundamentally influenced by the electronic nature of the thiazole ring itself. The electron-withdrawing character of the nitrogen and sulfur heteroatoms renders the C2 position electron-deficient and thus susceptible to a variety of transformations.[1][2] This inherent electronic bias is a key factor in the successful application of this building block in complex molecule synthesis.

Factors Influencing the Reactivity of the C-Br Bond

The propensity of the C-Br bond in 2-bromothiazoles to undergo cleavage is a nuanced interplay of several factors:

-

Electronic Effects: The thiazole ring is electron-deficient, which facilitates oxidative addition of palladium catalysts to the C-Br bond, a crucial step in many cross-coupling reactions.[1][2] The presence of electron-donating or electron-withdrawing substituents on the thiazole ring can further modulate this reactivity. Theoretical studies have shown that the substitution pattern on the thiazole ring significantly impacts the electronic properties and, consequently, the reactivity at different positions.[3]

-

Catalyst and Ligand Choice: The selection of the palladium catalyst and the associated ligands is paramount in controlling the outcome of cross-coupling reactions. Electron-rich and sterically hindered phosphine (B1218219) ligands, for example, are known to enhance the catalytic activity for less reactive aryl chlorides and can be effectively applied to 2-bromothiazoles.[4]

-

Solvent Effects: The solvent can significantly influence the solubility of reactants, the stability of the catalyst, and the overall reaction rate.[5][6][7] For instance, in Suzuki-Miyaura coupling, aprotic polar solvents like DMF or dioxane are often used to dissolve the base and boronic acid, while in some cases, less polar solvents such as toluene (B28343) have been shown to provide superior yields.[5][8]

-

Differential Reactivity in Polyhalogenated Thiazoles: In thiazoles bearing multiple halogen substituents, the inherent differences in carbon-halogen bond dissociation energies (C-I < C-Br < C-Cl) allow for regioselective functionalization. The C-I bond is substantially more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, enabling selective modification at the iodine-bearing position while leaving the C-Br bond intact for subsequent transformations.[9]

Key Transformations of the C-Br Bond in 2-Bromothiazoles

The C-Br bond in 2-bromothiazoles serves as a linchpin for a multitude of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These methods provide powerful and versatile routes for the formation of new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The general workflow for palladium-catalyzed cross-coupling reactions of 2-bromothiazole involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions of 2-bromothiazole.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between 2-bromothiazole and organoboron compounds. The reaction is typically catalyzed by a palladium complex in the presence of a base.

Table 1: Quantitative Data for Suzuki-Miyaura Coupling of Bromothiazole Derivatives

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85[10] |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf)-CH₂Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92[10] |

| 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | DMF | 110 | 6 | 78[10] |

| Arylboronic acids | Pd₂(dba)₃ (10) | Na₂CO₃ | Dioxane/H₂O | Reflux | 4 | up to 99[11] |

| Arylboronic acids | Pd(0) on polymer support | - | Dioxane/H₂O | 100 | 24 | 91-99[12] |

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-chlorobenzo[d]thiazole with Phenylboronic Acid [10]

-

Materials: 5-Bromo-2-chlorobenzo[d]thiazole (1.0 mmol), phenylboronic acid (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol), potassium carbonate (K₂CO₃) (2.0 mmol), toluene (8 mL), water (2 mL).

-

Procedure:

-

A mixture of 5-bromo-2-chlorobenzo[d]thiazole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in a 4:1 mixture of toluene and water is degassed with argon for 15 minutes.

-

The reaction mixture is heated to 100°C and stirred for 12 hours.

-

After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired product.

-

The Sonogashira coupling enables the formation of a C-C bond between 2-bromothiazole and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base.

Table 2: Quantitative Data for Sonogashira Coupling of Bromothiazole Derivatives

| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60-70 | 4-12 | - |

| Terminal Alkynes | PdCl₂(PhCN)₂ (3) / Ligand (8) | CuI (2) | i-Pr₂NH | Dioxane | RT | - | - |

| Trimethylsilylacetylene | Na₂PdCl₄ (0.5) / Ligand (1) | CuI (1) | TMEDA | TMEDA | 80 | - | - |

| Various Alkynes | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | RT | - | up to 97 |

Experimental Protocol: General Procedure for Sonogashira Coupling [13]

-

Materials: 4-bromo-2,1,3-benzothiadiazole (B1270332) derivative, terminal alkyne (1.1 - 1.5 equivalents), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), copper(I) iodide (CuI, 2-10 mol%), amine base (e.g., triethylamine, 2-3 equivalents), anhydrous solvent (e.g., THF).

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the bromothiazole derivative, palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent, amine base, and the terminal alkyne.

-

The reaction mixture is stirred at the appropriate temperature for the required time, with progress monitored by TLC.

-

Upon completion, the reaction is worked up by quenching with aqueous ammonium (B1175870) chloride, followed by extraction with an organic solvent.

-

The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.

-

The Negishi coupling involves the reaction of 2-bromothiazole with an organozinc reagent, catalyzed by a palladium or nickel complex. This reaction is particularly useful for forming C-C bonds with sp³, sp², and sp hybridized carbon atoms.[12]

Table 3: Quantitative Data for Negishi Coupling of Bromothiazole Derivatives

| Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Alkyl/Aryl zinc halides | Pd(0) | - | - | - | 65-85 (for 2-substituted-4-bromothiazoles)[14][15] |

| 2'-alkyl zinc halides | Pd(0) | - | - | - | 88-97 (for bithiazoles)[14][15] |

| Ethyl (bromozinc)acetate | - | THF | - | - | 21-44[16] |

Experimental Protocol: One-Pot Negishi Cross-Coupling [16]

-

Materials: Heteroaryl halide, pre-activated zinc column, ethyl 2-bromoacetate, palladium catalyst, THF.

-

Procedure:

-

An organozinc reagent is generated in situ by passing a solution of an organic halide (e.g., ethyl 2-bromoacetate) through a pre-activated zinc column.

-

The resulting organozinc solution is then used in a subsequent Negishi coupling reaction with the 2-bromothiazole substrate in the presence of a palladium catalyst.

-

The reaction is carried out under an inert atmosphere, and the progress is monitored by LCMS.

-

Work-up and purification are performed using standard laboratory techniques.

-

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl thiazoles through the palladium-catalyzed coupling of 2-bromothiazole with amines.

Table 4: Quantitative Data for Buchwald-Hartwig Amination of Bromo-heterocycles

| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98[17] |

| Aryl amines | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 110 | moderate to good[18] |

| Primary/Secondary amines | XPhos Pd G3 | NaOtBu | Toluene | 80-100 | - |

| Base-sensitive substrates | XPhos Pd G3 | Cs₂CO₃ | Dioxane | 110 | - |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [19]

-

Materials: 5-Bromo-2-chlorobenzo[d]thiazole, amine, palladium pre-catalyst (e.g., XPhos Pd G3), base (e.g., NaOtBu or Cs₂CO₃), anhydrous solvent (e.g., toluene or dioxane).

-

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, the bromothiazole, amine, palladium pre-catalyst, and base are combined.

-

The anhydrous, degassed solvent is added, and the mixture is heated to the desired temperature.

-

The reaction is monitored by TLC or GC-MS.

-

After completion, the reaction is cooled, quenched, and extracted with an organic solvent.

-

The combined organic layers are dried, concentrated, and the product is purified by chromatography.

-

References

- 1. ias.ac.in [ias.ac.in]

- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

Navigating the Stability and Storage of Ethyl 2-bromothiazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-bromothiazole-5-carboxylate is a key building block in medicinal chemistry and pharmaceutical development. Ensuring its integrity through proper storage and handling is paramount to the success of research and manufacturing endeavors. This technical guide provides an in-depth overview of the chemical stability and recommended storage conditions for this critical reagent, based on currently available data.

Chemical Identity and Properties

A foundational understanding of the compound's properties is essential for its appropriate management.

| Property | Value |

| CAS Number | 41731-83-3[1][2] |

| Molecular Formula | C6H6BrNO2S[2] |

| Molecular Weight | 236.08 g/mol [2] |

| Boiling Point | 216-217°C[3] |

| Flash Point | >110°C[3] |

| Appearance | Not specified in provided results |

| Solubility | Miscible in water[4] |

Stability Profile

This compound is generally considered stable under recommended storage conditions.[1][2][5][6] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.

Key Stability Considerations:

-

Light Sensitivity: The compound is noted to be light-sensitive, necessitating storage in dark conditions to prevent photochemical degradation.[1]

-

Air Sensitivity: It is also described as air-sensitive, indicating that inert gas blanketing during storage is advisable to prevent oxidation.[2]

-

Thermal Stability: While possessing a relatively high boiling point, prolonged exposure to high temperatures should be avoided as it may lead to decomposition and the release of toxic fumes.[1][2] Heating can cause expansion or decomposition, potentially leading to violent rupture of containers.[1]

-

Hazardous Polymerization: Hazardous polymerization is not expected to occur with this compound.[1]

Recommended Storage Conditions

Adherence to specific storage protocols is crucial for maintaining the chemical integrity and purity of this compound.

| Parameter | Recommendation | Source |

| Temperature | Store in a cool, dry place.[1][2][4] Specific recommendations include keeping it cold[3] or storing at -20°C for one month and -80°C for six months for stock solutions. | [1][2][3][4] |

| Atmosphere | Store under an inert gas.[2] | [2] |

| Container | Keep container tightly closed and in well-sealed containers.[1][2][4] Recommended containers include metal cans or drums as per manufacturer's suggestion.[1] | [1][2][4] |

| Light | Store in a dark place.[2] | [2] |

Incompatibilities and Hazardous Decomposition

To prevent dangerous reactions and degradation, it is critical to avoid storing this compound with incompatible materials.

Incompatible Materials:

-

Strong Oxidizing Agents: Contact with strong oxidizing agents should be strictly avoided.[2][4]

-

Foodstuff Containers: Store away from foodstuff containers.[1]

Hazardous Decomposition Products:

In the event of decomposition, typically under fire conditions, the following hazardous substances may be produced:

-

Carbon monoxide (CO)[2]

-

Carbon dioxide (CO2)[2]

-

Hydrogen bromide (HBr)[2]

-

Nitrogen oxides (NOx)[2]

-

Sulfur oxides (SOx)[2]

Experimental Protocols

General Stability Assessment Workflow:

-

Forced Degradation Studies: Expose the compound to a range of stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation products and pathways.

-

Analytical Method Development: Develop and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), capable of separating the parent compound from its degradation products.

-

Long-Term and Accelerated Stability Studies: Store the compound under controlled temperature and humidity conditions as per ICH (International Council for Harmonisation) guidelines to determine its shelf life.

Visualizing Safe Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Caption: Workflow for Safe Storage of this compound.

Conclusion

While this compound is a stable compound under proper conditions, its sensitivity to light, air, and oxidizing agents necessitates careful adherence to the storage and handling guidelines outlined in this document. By implementing these measures, researchers and drug development professionals can ensure the quality and reliability of this important chemical intermediate, thereby safeguarding the integrity of their scientific work. Further studies to quantify degradation kinetics under various stress conditions would be beneficial for establishing a more comprehensive stability profile.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. Ethyl 2-bromothiazole-5-carboxylate41731-83-3,Purity96%_Molchemical [molbase.com]

- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.fr [fishersci.fr]

The Versatility of Ethyl 2-bromothiazole-5-carboxylate in Drug Discovery: A Technical Guide to its Potential Applications

For Immediate Release

Shanghai, China – December 11, 2025 – Ethyl 2-bromothiazole-5-carboxylate is emerging as a pivotal scaffold in medicinal chemistry, offering a versatile starting point for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth overview of the potential applications of its derivatives, with a particular focus on their burgeoning role in anticancer drug development. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the synthesis, biological evaluation, and mechanisms of action of these promising compounds.

The thiazole (B1198619) ring, a core component of this compound, is a privileged structure in drug discovery, known for its presence in numerous FDA-approved drugs. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects. This guide will delve into the specifics of these applications, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Synthesis of Bioactive Derivatives

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds. A common synthetic route involves the Hantzsch thiazole synthesis to form the initial thiazole ring, followed by diazotization and bromination to yield the this compound core.[1] This core can then be further modified, for example, through Suzuki coupling reactions to introduce various aryl groups, or through hydrolysis and substitution reactions to create novel antibiotic and anti-gout agents.[1]

A generalized workflow for the synthesis and evaluation of these derivatives is outlined below:

Anticancer Applications

Derivatives of this compound have shown significant promise as anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and VEGFR-2 pathways. Furthermore, these compounds have been observed to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected thiazole derivatives, showcasing their potency against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole Derivative A | MCF-7 (Breast) | 5.8 | Fictional Example |

| Thiazole Derivative B | A549 (Lung) | 2.3 | Fictional Example |

| Thiazole Derivative C | HCT116 (Colon) | 7.1 | Fictional Example |

| Thiazole Derivative D | PC-3 (Prostate) | 4.5 | Fictional Example |

Mechanism of Action: Signaling Pathway Inhibition

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain thiazole derivatives have been shown to inhibit key components of this pathway, leading to a reduction in tumor cell viability.

VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anticancer strategy, and several thiazole derivatives have demonstrated potent inhibitory activity against this receptor.[2][3][4][5][6]

Induction of Apoptosis: Apoptosis is a natural process of programmed cell death that is often evaded by cancer cells. Many effective anticancer drugs work by inducing apoptosis. Thiazole derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to their demise.

Experimental Protocols

To ensure the reproducibility and reliability of research findings, this section provides detailed protocols for key in vitro assays used in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Thiazole derivatives

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][8][9]

Future Directions

The derivatives of this compound represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Future research should focus on:

-

Lead Optimization: Synthesizing and evaluating a broader range of derivatives to improve potency and selectivity.

-

In Vivo Studies: Assessing the efficacy and safety of lead compounds in animal models of cancer.

-

Mechanism of Action Elucidation: Further investigating the specific molecular targets and signaling pathways affected by these compounds.

-

Combination Therapies: Exploring the potential of these derivatives in combination with existing anticancer drugs to enhance therapeutic outcomes and overcome drug resistance.

The continued exploration of this versatile chemical scaffold holds great promise for the discovery of next-generation therapies for cancer and other diseases.

References

- 1. Page loading... [guidechem.com]

- 2. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent inhibitors of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

An In-depth Technical Guide to the Safety and Handling of Ethyl 2-bromothiazole-5-carboxylate

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety protocols and handling procedures for Ethyl 2-bromothiazole-5-carboxylate (CAS No: 41731-83-3), a key building block in various synthetic applications.

Chemical Identification and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₆H₆BrNO₂S.[1][][3][4] Its identity and key physical characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 236.09 g/mol | [][3][4][5] |

| CAS Number | 41731-83-3 | |

| Appearance | Solid or clear, light orange to yellow to green liquid | [1][6] |

| Boiling Point | 216-217 °C | [][7] |

| Melting Point | 60-61 °C | [6] |

| Density | 1.581 g/mL at 25 °C | [3][7] |

| Flash Point | 110 °C / 230 °F (closed cup) | [3][8] |

| Refractive Index | n20/D 1.5530 | [3][7] |

| Water Solubility | Miscible | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary health hazard is skin sensitization.

| Hazard Classification | GHS Category | Hazard Statement | Pictogram | Signal Word |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[5][6][7] | GHS07 (Exclamation Mark)[3] | Warning[3][5] |

The toxicological properties of this compound have not been fully investigated.[7] It may be harmful if swallowed or inhaled, and may cause respiratory tract, eye, and skin irritation.[7]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

| PPE Type | Specification | Source(s) |

| Eye/Face Protection | Safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards. | [8] |

| Hand Protection | Compatible chemical-resistant gloves. | [7][8] |

| Skin and Body Protection | Lab coat and appropriate protective clothing. | [8] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator, such as a type N95 dust mask, if ventilation is inadequate or for handling larger quantities. | [3] |

Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[7][8]

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust, fumes, gas, mist, vapors, or spray.[7][8] Wash hands thoroughly after handling and before eating, drinking, or smoking.[7] Contaminated work clothing should not be allowed out of the workplace.[7][8]

Storage Conditions

-

Some suppliers recommend storage at 2-8°C under an inert atmosphere.[6][9]

-

Keep away from heat, sparks, open flames, and hot surfaces.[8][10]

-

Incompatible Materials: Strong oxidizing agents.[10]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source(s) |

| Skin Contact | Immediately wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse. | [7][8] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [8] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [7][8] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician. | [7][8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7] Water mist may be used to cool closed containers.[10]

-

Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide.[8]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[8] Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-